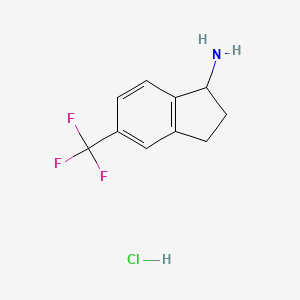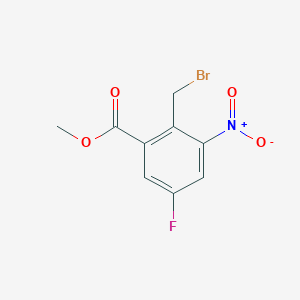
4-Methyl-3-(trifluoromethoxy)aniline
Vue d'ensemble
Description
4-Methyl-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methyl group and a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mécanisme D'action
Target of Action
It’s known that aniline derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
The exact mode of action of 4-Methyl-3-(trifluoromethoxy)aniline is not clearly defined in the available resources. Aniline derivatives can have diverse modes of action, depending on their specific targets. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Aniline derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethoxy group is known to enhance the metabolic stability of pharmaceutical compounds .
Result of Action
Aniline derivatives can have diverse effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of pharmaceutical compounds .
Analyse Biochimique
Cellular Effects
The effects of 4-Methyl-3-(trifluoromethoxy)aniline on cells and cellular processes are complex and multifaceted. This compound can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is dependent on a variety of factors. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethoxy)aniline typically involves the nitration of 4-Methyl-3-(trifluoromethoxy)nitrobenzene followed by reduction to the corresponding aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reduction step can be performed using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Applications De Recherche Scientifique
4-Methyl-3-(trifluoromethoxy)aniline is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
4-(Trifluoromethyl)aniline: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
2-(Trifluoromethyl)aniline: Similar but with the trifluoromethyl group in a different position.
Uniqueness
4-Methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a methyl and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-methyl-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDODYRFSWGGMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275163 | |
| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851045-64-2 | |
| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851045-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
![4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester](/img/structure/B6333272.png)
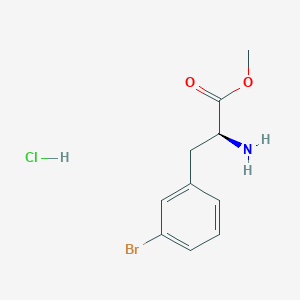
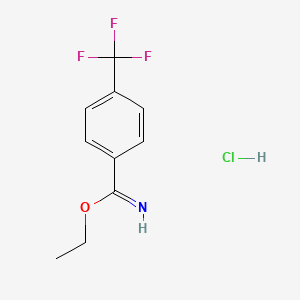

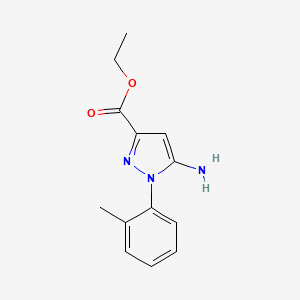
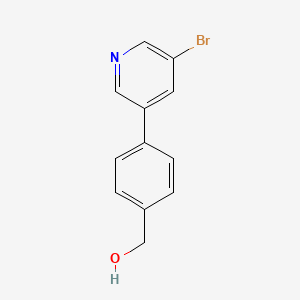

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)
